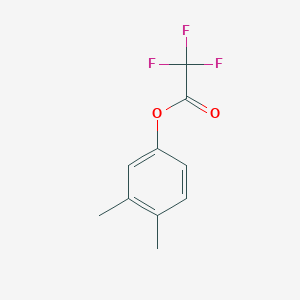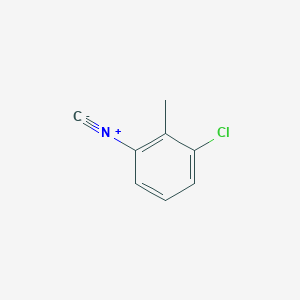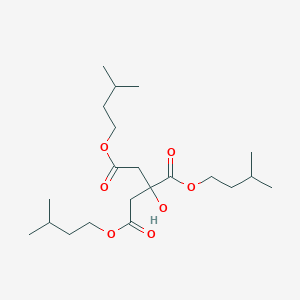
11-désoxy-16,16-diméthyl prostaglandine E2
Vue d'ensemble
Description
Le 11-désoxy-16,16-diméthyl Prostaglandine E2 est un analogue synthétique de la Prostaglandine E2, agissant comme un agoniste pour les récepteurs EP2 et EP3 . Ce composé est connu pour sa stabilité et son efficacité à inhiber la sécrétion d'acide gastrique et la formation d'ulcères chez le rat . Il est également significativement plus puissant que la Prostaglandine F2α pour induire la contraction des muscles lisses des voies respiratoires humaines in vitro .
Applications De Recherche Scientifique
11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular processes and its effects on different cell types.
Mécanisme D'action
Target of Action
The primary targets of 11-deoxy-16,16-dimethyl Prostaglandin E2, also known as 11-deoxy-16,16-dimethyl-PGE2 or 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, are the EP2 and EP3 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes.
Mode of Action
11-deoxy-16,16-dimethyl-PGE2 acts as an agonist for the EP2 and EP3 receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. The compound exerts anti-oxidative stress , which helps protect proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage .
Biochemical Pathways
Upon activation of the EP2 and EP3 receptors, 11-deoxy-16,16-dimethyl-PGE2 selectively stimulates the synthesis of several proteins in renal proximal tubular epithelial (LLC-PK1) cells . These proteins include endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), HSP90beta, GRP78, membrane-organizing extension spike protein, and actin . These proteins play vital roles in cell structure, function, and survival.
Result of Action
The activation of the EP2 and EP3 receptors by 11-deoxy-16,16-dimethyl-PGE2 leads to the protection of proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This is achieved through the compound’s anti-oxidative stress action, which reduces the harmful effects of oxidative stress on these cells .
Analyse Biochimique
Biochemical Properties
11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .
Dosage Effects in Animal Models
The effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 11-désoxy-16,16-diméthyl Prostaglandine E2 implique plusieurs étapes, y compris la stimulation sélective de la synthèse protéique dans les cellules épithéliales tubulaires proximales rénales . Le composé est généralement synthétisé en utilisant une combinaison de solvants organiques tels que le DMF, le DMSO et l'éthanol . Les conditions de réaction impliquent souvent un stockage à température ambiante et une stabilité jusqu'à deux ans .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement documentées. Le composé est disponible en différentes quantités à des fins de recherche, ce qui indique qu'il est produit à une échelle relativement importante .
Analyse Des Réactions Chimiques
Types de réactions
Le 11-désoxy-16,16-diméthyl Prostaglandine E2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants organiques . Les conditions de ces réactions impliquent généralement des températures contrôlées et des niveaux de pH spécifiques pour garantir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du this compound, qui peuvent avoir différentes activités biologiques et propriétés .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier ses propriétés et sa réactivité.
Biologie : Investigué pour son rôle dans les processus cellulaires et ses effets sur différents types de cellules.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les récepteurs EP2 et EP3 . En se liant à ces récepteurs, le composé exerce ses effets par le biais de diverses voies moléculaires, y compris la stimulation de la synthèse protéique et la protection contre le stress oxydatif . Cela se traduit par l'inhibition de la sécrétion d'acide gastrique et la prévention de la formation d'ulcères .
Comparaison Avec Des Composés Similaires
Composés similaires
Prostaglandine E2 : L'analogue naturel du 11-désoxy-16,16-diméthyl Prostaglandine E2, avec des activités biologiques similaires mais moins de stabilité.
Prostaglandine F2α : Un autre analogue de la prostaglandine, connu pour son rôle dans l'induction de la contraction des muscles lisses.
16,16-diméthyl Prostaglandine E2 : Un composé étroitement lié avec des activités biologiques similaires.
Unicité
Le this compound est unique en raison de sa stabilité et de sa puissance accrues par rapport aux autres analogues de la prostaglandine . Sa capacité à inhiber la sécrétion d'acide gastrique et à prévenir la formation d'ulcères en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)


